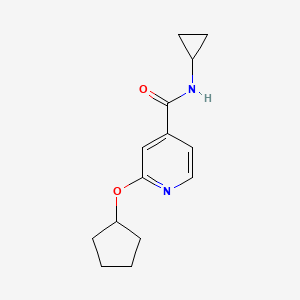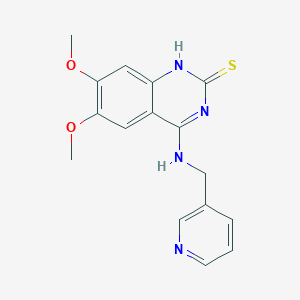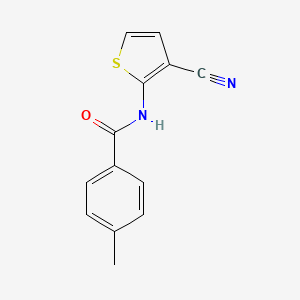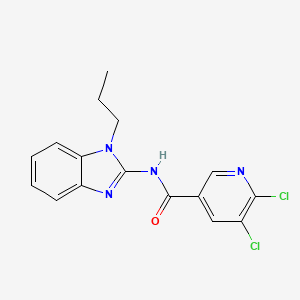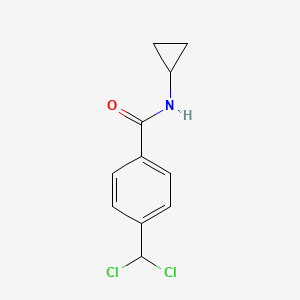![molecular formula C12H14N2O B2375328 N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide CAS No. 1342115-37-0](/img/structure/B2375328.png)
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity : A study by Werbel et al. (1986) investigated a series of compounds similar to N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide, focusing on their antimalarial activity. They found that these compounds demonstrated significant effectiveness against Plasmodium berghei in mice, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Anticancer Properties : Evren et al. (2019) synthesized new derivatives of a similar compound, testing them for anticancer activity. Their findings indicated that certain derivatives exhibited significant selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Drug Metabolism Pathway : Högestätt et al. (2005) explored the conversion of acetaminophen to bioactive N-acylphenolamine AM404 in the nervous system. This research provided insights into the metabolic pathways of acetaminophen, a drug structurally related to this compound, enhancing our understanding of drug metabolism and its implications (Högestätt et al., 2005).
Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized and analyzed derivatives of benzoimidazole, similar in structure to this compound, for their antimicrobial and genotoxic properties. This study expanded our understanding of potential applications in treating infections and understanding the genotoxicity of these compounds (Benvenuti et al., 1997).
Pharmacokinetics Study : A study on chloroacetamide herbicides and their metabolites by Coleman et al. (2000) investigated the comparative metabolism in human and rat liver microsomes. This research provides valuable information on the pharmacokinetics of compounds similar to this compound (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-7-13-12-8-11(14-10(3)15)6-5-9(12)2/h1,5-6,8,13H,7H2,2-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLVOXZDQQWLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
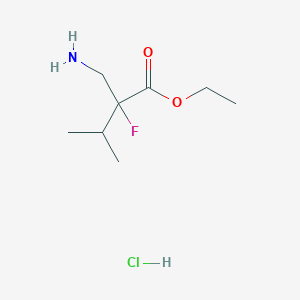
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
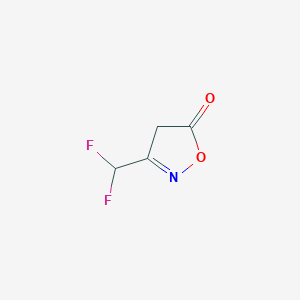
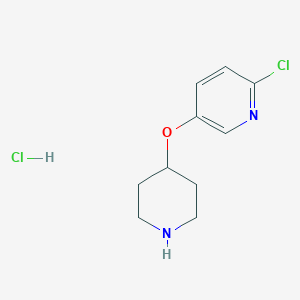
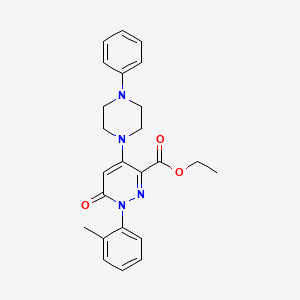
![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
